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Compound of Interest

Compound Name: 6-Chloropyridine-2-carbonitrile

Cat. No.: B1360203

Introduction

6-Chloropyridine-2-carbonitrile is a pivotal heterocyclic building block in modern chemistry,
finding extensive application in the synthesis of pharmaceutical and agrochemical compounds.
[1][2] Its disubstituted pyridine ring, featuring both an electron-withdrawing nitrile group and a
halogen, provides a versatile scaffold for developing complex molecular architectures. The
precise confirmation of its structure and purity is paramount for ensuring the reliability and
reproducibility of synthetic outcomes.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize
6-Chloropyridine-2-carbonitrile. As a self-validating system, the combination of these
techniques offers unambiguous structural confirmation. This document is intended for
researchers, scientists, and drug development professionals who rely on rigorous analytical
data for their work.

Molecular Structure and Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's
structure. 6-Chloropyridine-2-carbonitrile (CsHsCIN2) has a molecular weight of
approximately 138.55 g/mol .[1][3] The pyridine ring contains three aromatic protons, a chloro
substituent at position 6, and a nitrile substituent at position 2.
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dot graph "molecular_structure” { layout="neato"; node [shape=plaintext, fontname="Arial",
fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N1", pos="0,1!", fontcolor="#FFFFFF", shape=circle,
style=filled, fillcolor="#4285F4"]; C2 [label="C2", pos="1.2,0.6!", fontcolor="#202124"]; C3
[label="C3", pos="1.2,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!",
fontcolor="#202124"]; C5 [label="C5", pos="-1.2,-0.6!", fontcolor="#202124"]; C6 [label="C6",
pos="-1.2,0.6!", fontcolor="#202124"];

I/ Substituents CN_C [label="C7", pos="2.3,1.1!", fontcolor="#202124"]; CN_N [label="N2",
pos="3.2,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; Cl
[label="CI", pos="-2.4,1.1!", fontcolor="#FFFFFF", shape=circle, style=filled,
fillcolor="#34A853"];

// Protons H3 [label="H3", pos="2.1,-1.1!", fontcolor="#5F6368"]; H4 [label="H4", pos="0,-2.1!",
fontcolor="#5F6368"]; H5 [label="H5", pos="-2.1,-1.1!", fontcolor="#5F6368"];

Il Define edges for bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5
[len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

/I Substituent bonds C2 -- CN_C [len=1.5]; CN_C -- CN_N [style=bold, len=1.5, label="="]; C6
-- Cl [len=1.5];

// Proton bonds C3 -- H3 [len=1.2, style=dashed]; C4 -- H4 [len=1.2, style=dashed]; C5 -- H5
[len=1.2, style=dashed]; } Figure 1: Structure of 6-Chloropyridine-2-carbonitrile with atom
numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 6-Chloropyridine-2-carbonitrile, both 1H and 3C NMR provide
distinct and diagnostic information.

'H NMR Spectroscopy

Theoretical Analysis: The molecular structure features three aromatic protons in different
chemical environments, which should give rise to three distinct signals.
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e H4: This proton is situated between two other protons (H3 and H5). It is expected to be a
triplet (or more accurately, a doublet of doublets with similar coupling constants) due to

coupling with both neighbors.

e H3 and H5: These protons are adjacent to only one other proton (H4) and are therefore
expected to appear as doublets. The relative positions of the electron-withdrawing nitrile and
chloro groups will influence their chemical shifts.

Experimental Data: While a definitive, peer-reviewed peak list for this specific compound is not
readily available in the provided search results, data from spectral databases and analogous
compounds allow for a reliable prediction. The spectrum is expected to show a characteristic
pattern for a 1,2,3-trisubstituted aromatic system.

] Expected Chemical o Expected Coupling
Proton Assignment _ Expected Multiplicity
Shift (8, ppm) Constant (J, Hz)

J(H4-H5) = 8.0, J(H4-

H4 ~7.9-8.1 t (or dd)
H3) = 8.0

H3 ~7.8-7.9 d J(H3-H4) = 8.0

H5 ~76-77 d J(H5-H4) = 8.0

Note: Predicted values are based on general principles and data for similar compounds like 2-

chloropyridine and 2-cyanopyridine.[4][5]

Interpretation: The downfield shifts (7.6-8.1 ppm) are characteristic of protons on an electron-
deficient pyridine ring. The splitting pattern—one triplet (or dd) and two doublets—is a definitive
fingerprint for the 3, 4, and 5-protons on the ring, confirming the substitution pattern.

Experimental Protocol: 'H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 6-Chloropyridine-2-carbonitrile in ~0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.[6] Ensure the

sample is fully dissolved.

e Instrumentation: Use a Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).
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o Data Acquisition:
o Tune and shim the spectrometer to optimize magnetic field homogeneity.

o Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g.,
8-16) should be co-added to achieve an adequate signal-to-noise ratio.

o Set the spectral width to cover the range of aromatic protons (e.g., 0-10 ppm).

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the
residual solvent peak (e.g., CHCIs at 7.26 ppm).[7]

3C NMR Spectroscopy

Theoretical Analysis: The molecule has six carbon atoms, all in unique chemical environments,
plus the nitrile carbon. This should result in six distinct signals in the 13C NMR spectrum.

e Aromatic Carbons (C2-C6): These will appear in the typical aromatic region (120-150 ppm).
The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine (C6) will
be significantly shifted.[8]

 Nitrile Carbon (C7): The carbon of the nitrile group typically appears in a distinct region
around 115-120 ppm.[9]

Experimental Data:

Carbon Assignment Expected Chemical Shift (8, ppm)
C6 (C-Cl) ~152
C2 (C-CN) ~145
C4 ~140
C5 ~130
C3 ~125
C7 (-C=N) ~117
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Note: Predicted values are based on additive models and data from similar structures like 2-
cyanopyridine.[10][11]

Interpretation: The chemical shifts provide a map of the electronic environment of each carbon.
The downfield shift of C6 confirms its attachment to both the ring nitrogen and the chlorine
atom. The C2 carbon is also shifted downfield due to the nitrogen and the nitrile group. The
nitrile carbon signal around 117 ppm is a key diagnostic peak.[12]

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for tH NMR spectroscopy. 3C NMR is
less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

¢ Instrumentation: Use a Fourier-transform NMR spectrometer equipped with a broadband
probe.

o Data Acquisition:

o Acquire a proton-decoupled 13C spectrum to ensure each unique carbon appears as a
singlet.

o Alarger number of scans (e.g., 128-1024 or more) is required due to the low natural
abundance of the 3C isotope.

o Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).

o Data Processing: Process the data similarly to the *H spectrum. Calibrate the spectrum using
the deuterated solvent signal (e.g., CDCls at 77.16 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Analysis: The key functional groups in 6-Chloropyridine-2-carbonitrile will
produce characteristic absorption bands.

» Nitrile (C=N): A sharp, strong absorption is expected in the triple bond region.
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e Aromatic Ring (C=C, C=N): Multiple absorptions are expected in the 1400-1600 cm~1 region.
e Aromatic C-H: Stretching vibrations will appear just above 3000 cm~—1.
e C-CI: A stretching vibration will appear in the fingerprint region.

Experimental Data:

Functional Group

Wavenumber (cm~1) Intensity/Shape _

Assignment
~2240 Strong, Sharp C=N Stretch (Nitrile)
~3100-3000 Medium, Sharp Aromatic C-H Stretch

] Aromatic C=C and C=N

~1580, 1550, 1450 Medium to Strong

Stretches
~1100-1000 Medium C-ClI Stretch

Note: Values are based on typical ranges for these functional groups.[13][14] A peak around
2240 cm~1 is highly diagnostic for the nitrile group.[15]

Interpretation: The most crucial peak in the IR spectrum is the strong, sharp band around 2240
cm~1, which is definitive evidence for the nitrile functional group. The presence of aromatic C-H
stretches above 3000 cm~* and multiple C=C/C=N bands in the 1450-1600 cm~1 region
confirms the pyridine ring.

Experimental Protocol: IR Spectroscopy (ATR)

e Sample Preparation: Place a small amount of the solid 6-Chloropyridine-2-carbonitrile
sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
» Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract
the atmospheric (COz, H20) and instrument-related absorptions.
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o Place the sample on the crystal and apply pressure to ensure good contact.

o Collect the sample spectrum over a range of 4000-400 cm~*. Co-add 16-32 scans to
improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elemental
formula.

Theoretical Analysis: For 6-Chloropyridine-2-carbonitrile, the key feature in the mass
spectrum will be the molecular ion peak (M*). Due to the natural isotopic abundance of chlorine
(3°Cl = 75.8%, 3’Cl = 24.2%), the molecular ion will appear as a pair of peaks:

e M™*: The peak corresponding to the molecule containing the 3>Cl isotope.

e [M+2]*: The peak corresponding to the molecule containing the 3’Cl isotope, which will be
approximately two mass units higher and have about one-third the intensity of the M* peak.

Experimental Data:

m/z Value Relative Intensity Assignment
138 High Molecular lon (M+) with 35CI
Molecular lon ([M+2]*) with
140 ~32% of M*
37Cl
103 Medium [M - CI]*, Loss of chlorine
) Fragmentation ion (e.g.,
76 Medium

[CsH2N]*)

Note: Data is consistent with information from the NIST Mass Spectrometry Data Center and
PubChem.[1]
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Interpretation: The observation of a peak at m/z 138 is consistent with the molecular weight of
the compound.[1] The presence of a corresponding peak at m/z 140 with an intensity ratio of
approximately 3:1 is the definitive signature of a molecule containing one chlorine atom, thus
confirming the elemental composition.

Experimental Protocol: Mass Spectrometry (GC-MS with
El)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

 Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with
an Electron lonization (EI) source.

o Data Acquisition:

o Inject the sample solution into the GC, where it is vaporized and separated from the
solvent and any impurities.

o The separated compound enters the MS ion source. In El, high-energy electrons (typically
70 eV) bombard the molecules, causing ionization and fragmentation.

o The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their
m/z ratio.

» Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its
isotopic pattern. Compare the fragmentation pattern with known fragmentation pathways to
further support the structural assignment.[16]

Integrated Analytical Workflow

No single technique is sufficient for absolute confirmation. The true power of spectroscopic
analysis lies in the integration of data from multiple methods. The workflow below illustrates
how NMR, IR, and MS are used synergistically to provide a complete and validated structural

characterization.
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dot digraph "analytical_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6,
size="7.6,7.6"]; node [shape=Dbox, style="rounded,filled", fontname="Arial", fontsize=10,
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fonthame="Arial", fontsize=9,
color="#5F6368"];

subgraph "cluster_0" { label = "Primary Analysis"; style = "rounded"; bgcolor = "#FFFFFF";

subgraph "cluster_1" { label = "Data Interpretation”; style = "rounded"; bgcolor = "#FFFFFF";

subgraph "cluster_2" { label = "Validation & Confirmation"; style = "rounded"; bgcolor =
"#FFFFFF";

IR -> IR_Data; MS -> MS_Data; NMR -> NMR_ Data,
{IR_Data, MS_Data, NMR_Data} -> Cross_Validation;

Cross_Validation -> Confirmation [label=" Yes"]; Cross_Validation -> Re_evaluate [label=" No"];
} Figure 2: Integrated workflow for the spectroscopic confirmation of the compound.

Conclusion

The structural elucidation of 6-Chloropyridine-2-carbonitrile is reliably achieved through a
multi-technique spectroscopic approach. Infrared spectroscopy confirms the presence of the
critical nitrile and chloro-aromatic functionalities. Mass spectrometry validates the molecular
weight and elemental composition through the characteristic chlorine isotopic pattern. Finally,
1H and 13C NMR spectroscopy provides an unambiguous map of the proton and carbon
framework, confirming the precise substitution pattern on the pyridine ring. This comprehensive
guide provides the foundational data and protocols necessary for researchers to confidently
identify and utilize this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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